molecular formula C17H13BrFNO4S B2751726 methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide CAS No. 1291836-83-3

methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Cat. No. B2751726
CAS RN: 1291836-83-3
M. Wt: 426.26
InChI Key: YTIRTUDXRQLSDZ-UHFFFAOYSA-N
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Description

The compound “methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide” is a small molecule compound. It is characterized by having a structure represented by a specific molecular formula. In this structure, X1 and X2 are selected from carbon or nitrogen; G1 is a carbocyclic ring or heterocyclic ring having aromaticity; any one or several hydrogen atoms on the ring of G1 are substituted by R1; and R1 is selected from nitrogen-containing groups .


Molecular Structure Analysis

The molecular structure of this compound involves a carbocyclic or heterocyclic ring with aromaticity. It has substitutions by nitrogen-containing groups . The exact structure analysis is not available in the current resources .

Scientific Research Applications

Synthesis and Medicinal Applications

  • A straightforward synthesis from saccharin sodium salt has been achieved, highlighting its use as a precursor for the synthesis of quaternary ammonium derivatives with potential anti-osteoarthritis applications (A. Vidal, J. Madelmont, E. Mounetou, 2006).
  • Novel biologically active derivatives have been synthesized, indicating potential antibacterial and DPPH radical scavenging activities, showcasing the compound's versatility in contributing to the development of new therapeutics (M. Zia-ur-Rehman et al., 2009).

Chemical Synthesis and Properties

  • The synthesis of N-bromo sulfonamide reagents, including benzothiazine derivatives, has been characterized, demonstrating the compound's role in facilitating novel synthesis methods for organic compounds (A. Khazaei, F. Abbasi, A. R. Moosavi‐Zare, 2014).
  • Antimicrobial activity studies on 1,2-benzothiazine derivatives have been conducted, with some compounds showing activity against Gram-positive bacteria, providing insights into structure-activity relationships and potential for drug development (C. Patel et al., 2016).

Material Science and Environmental Applications

  • A ratiometric fluorescent probe for the detection of hydrazine in biological and water samples has been designed, demonstrating the compound's utility in environmental monitoring and safety applications (Meiqing Zhu et al., 2019).

Advanced Chemical Syntheses

  • Exploration of reactions with terminal alkynes in the presence of a palladium catalyst has led to the formation of both benzothiazines and benzoisothiazoles, highlighting the compound's role in the development of new synthetic pathways and potential pharmaceuticals (M. Harmata et al., 2005).

properties

IUPAC Name

methyl 4-(4-bromo-3-methylphenyl)-7-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrFNO4S/c1-10-7-12(4-5-13(10)18)20-9-16(17(21)24-2)25(22,23)15-8-11(19)3-6-14(15)20/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIRTUDXRQLSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrFNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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